molecular formula C21H23N3O4 B11116427 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide

Cat. No.: B11116427
M. Wt: 381.4 g/mol
InChI Key: CTIABKJWTDFCDP-UHFFFAOYSA-N
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Description

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Coupling with Phenol: The resulting oxadiazole intermediate is then coupled with 4-hydroxyphenyl acetic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the phenoxy acetic acid derivative with 2-methylpropylamine under mild conditions, typically using a coupling agent like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated phenoxy derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide involves its interaction with molecular targets such as EGFR and VEGFR-2. The compound binds to the active sites of these receptors, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . Molecular docking studies have shown that the compound exhibits strong binding affinities to these targets, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(2-methylpropyl)acetamide is unique due to its oxadiazole ring, which imparts distinct biological activities. Compared to similar compounds, it has shown higher binding affinities to EGFR and VEGFR-2, making it a more potent inhibitor of these targets .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C21H23N3O4/c1-14(2)12-22-19(25)13-27-18-10-6-16(7-11-18)21-23-20(24-28-21)15-4-8-17(26-3)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,22,25)

InChI Key

CTIABKJWTDFCDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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